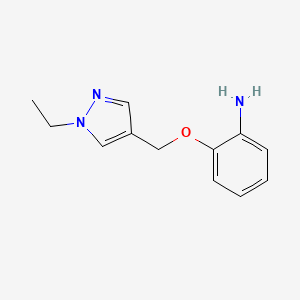2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline
CAS No.: 1006467-33-9
Cat. No.: VC6885228
Molecular Formula: C12H15N3O
Molecular Weight: 217.272
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1006467-33-9 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.272 |
| IUPAC Name | 2-[(1-ethylpyrazol-4-yl)methoxy]aniline |
| Standard InChI | InChI=1S/C12H15N3O/c1-2-15-8-10(7-14-15)9-16-12-6-4-3-5-11(12)13/h3-8H,2,9,13H2,1H3 |
| Standard InChI Key | BWZNXGSMIAXLDJ-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)COC2=CC=CC=C2N |
Introduction
Structural and Molecular Characteristics
2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline (C₁₂H₁₅N₃O) consists of a pyrazole ring substituted at the 1-position with an ethyl group and at the 4-position with a methoxy-aniline moiety. The molecular weight is 217.27 g/mol, with a calculated partition coefficient (logP) of approximately 2.1, suggesting moderate lipophilicity .
Comparative Analysis with Analogous Structures
The methyl-substituted analog, 2-(1-methyl-1H-pyrazol-4-yl)aniline (C₁₀H₁₁N₃), shares a similar backbone but lacks the ethyl and methoxy groups. Its molecular weight is 173.21 g/mol, with a pKa of 2.49 for the conjugate acid . Substitution at the pyrazole’s 1-position (ethyl vs. methyl) and the addition of a methoxy group in the target compound likely enhance steric bulk and electronic effects, influencing reactivity and binding interactions .
| Property | 2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline | 2-(1-Methyl-1H-pyrazol-4-yl)aniline |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₃O | C₁₀H₁₁N₃ |
| Molecular Weight (g/mol) | 217.27 | 173.21 |
| Key Substituents | 1-Ethyl, 4-methoxy-aniline | 1-Methyl |
| logP (Predicted) | 2.1 | 1.8 |
Computational and Experimental Characterization
Key characterization data for related compounds include:
-
NMR Spectroscopy: Pyrazole protons resonate at δ 6.5–8.0 ppm (¹H NMR), with methoxy groups at δ 3.7–3.9 ppm .
-
Mass Spectrometry: Molecular ion peaks align with theoretical masses (e.g., m/z 217.27 for [M+H]⁺).
Future Research Directions
-
Synthesis Optimization: Screen catalysts (e.g., piperidine vs. DBU) to improve reaction yields beyond 50% .
-
Biological Screening: Prioritize antiviral assays against flaviviruses and cytotoxicity profiling on HepG2 cells .
-
SAR Studies: Modify the ethyl group to isopropyl or cyclopropyl to assess steric effects on bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume